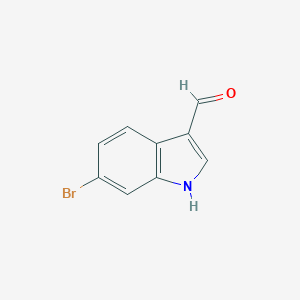

6-Bromoindole-3-carboxaldehyde

Descripción general

Descripción

6-Bromoindole-3-carboxaldehyde is a member of indoles . It is a natural product found in organisms such as Pseudomonas and Pseudosuberites hyalinus .

Synthesis Analysis

The synthesis of 6-Bromoindole-3-carboxaldehyde has been reported in various studies . For instance, it was extracted from the ascidian Stomozoa murrayi from Caribbean coral reefs .Molecular Structure Analysis

The molecular formula of 6-Bromoindole-3-carboxaldehyde is C9H6BrNO . Its molecular weight is 224.05 g/mol . The InChI string is InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H .Physical And Chemical Properties Analysis

6-Bromoindole-3-carboxaldehyde is a solid at 20 degrees Celsius . It is light sensitive and air sensitive .Aplicaciones Científicas De Investigación

Quorum Sensing Inhibition

6-Bromoindole-3-carboxaldehyde has been studied for its potential in inhibiting quorum sensing, a form of bacterial communication involved in the production of virulence factors . The bromination of indole carboxaldehydes, including 6-Bromoindole-3-carboxaldehyde, significantly increases their potency in quorum sensing inhibition .

CYP2A6 Inhibition

This compound has been evaluated for its inhibitory effect on CYP2A6, an enzyme involved in nicotine metabolism . Inhibition of CYP2A6-mediated nicotine metabolism can potentially reduce cigarette smoking .

Tetrodotoxin Production

There is some research suggesting a potential role of 6-Bromoindole-3-carboxaldehyde in the production of tetrodotoxin, a potent neurotoxin .

Chemical Synthesis

6-Bromoindole-3-carboxaldehyde is used as a reagent in the synthesis of various organic compounds . Its unique structure makes it a valuable building block in the field of organic chemistry .

Mecanismo De Acción

Target of Action

The primary target of 6-Bromoindole-3-carboxaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . By inhibiting this enzyme, the compound can potentially reduce cigarette smoking .

Mode of Action

6-Bromoindole-3-carboxaldehyde interacts with its target, CYP2A6, by binding to it and inhibiting its function . This inhibition disrupts the normal metabolism of nicotine, leading to a reduction in cigarette smoking .

Biochemical Pathways

The compound affects the nicotine metabolism pathway by inhibiting the function of CYP2A6 . This disruption can lead to a decrease in the metabolism of nicotine, thereby reducing the desire to smoke .

Result of Action

The molecular effect of 6-Bromoindole-3-carboxaldehyde is the inhibition of CYP2A6, which leads to a decrease in nicotine metabolism . On a cellular level, this can result in reduced nicotine dependence, potentially aiding in smoking cessation .

Safety and Hazards

6-Bromoindole-3-carboxaldehyde is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this compound .

Direcciones Futuras

The future directions of 6-Bromoindole-3-carboxaldehyde research could involve further exploration of its quorum sensing inhibition capabilities . This could potentially lead to the development of treatments for bacterial infections . Additionally, the effect of bromination on the potency of indole carboxaldehydes, including 6-Bromoindole-3-carboxaldehyde, could be further investigated .

Propiedades

IUPAC Name |

6-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCLQCBKBPTODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383452 | |

| Record name | 6-Bromoindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoindole-3-carboxaldehyde | |

CAS RN |

17826-04-9 | |

| Record name | 6-Bromoindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

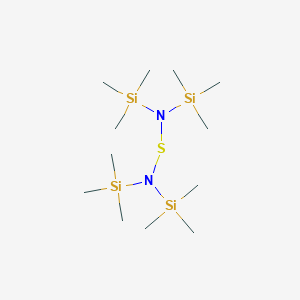

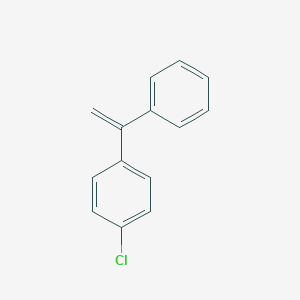

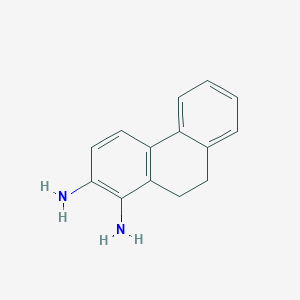

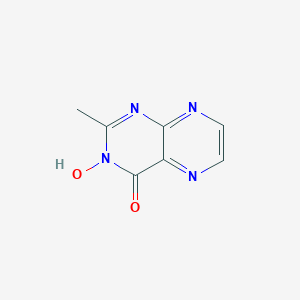

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 6-bromoindole-3-carboxaldehyde?

A1: 6-Bromoindole-3-carboxaldehyde exhibits quorum sensing inhibition (QSI) properties. [] This compound was found to be a metabolite of a marine Pseudomonad, alongside other compounds like 2-n-pentyl-4-quinolinol, 2-n-heptyl-4-quinolinol, indole-3-carboxaldehyde, and p-hydroxybenzaldehyde. [] These findings suggest a potential role for this compound in mediating interspecies interactions in marine environments.

Q2: How does bromination affect the QSI activity of indole-3-carboxaldehyde?

A2: Research indicates that bromination of indole-3-carboxaldehyde at the 6th position significantly enhances its QSI potency. Specifically, 6-bromoindole-3-carboxaldehyde demonstrated a 2 to 13-fold reduction in IC50 values compared to the non-brominated indole-3-carboxaldehyde when tested against the Chromobacterium violaceum AHL system. [] This suggests that the bromine atom at the 6th position plays a crucial role in enhancing its interaction with the molecular target responsible for quorum sensing.

Q3: Beyond its natural occurrence, are there any synthetic applications for 6-bromoindole-3-carboxaldehyde?

A3: Yes, 6-bromoindole-3-carboxaldehyde serves as a valuable building block in organic synthesis. It has been successfully employed in the synthesis of complex molecules like the central tryptophan residue of stephanotic acid. [] This synthesis utilizes a Horner-Wadsworth-Emmons reaction with N-Boc-6-bromoindole-3-carboxaldehyde, highlighting its utility in constructing intricate molecular structures.

Q4: Are there other research areas exploring the properties and applications of 6-bromoindole-3-carboxaldehyde?

A4: While specific details are limited in the provided literature, the discovery of 6-bromoindole-3-carboxaldehyde as a natural product from a marine Pseudomonad opens avenues for further investigation. [] Research exploring its potential as a lead compound for novel antibacterial agents, its ecological role in marine microbial communities, and its biosynthesis pathway would be of significant interest.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea](/img/structure/B99294.png)